3-Bromo-2-thienylzincbromide
Description
3-Bromo-2-thienylzincbromide is an organozinc reagent commonly utilized in cross-coupling reactions, such as Negishi or Kumada couplings, to introduce brominated thienyl groups into organic frameworks. Structurally, it consists of a thiophene ring substituted with a bromine atom at the 3-position and a zinc bromide moiety at the 2-position. This compound is highly reactive due to the polarized zinc-carbon bond, making it valuable in synthetic organic chemistry for constructing heterocyclic systems.
Properties
Molecular Formula |
C4H2Br2SZn |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
zinc;3-bromo-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
PABCAJNWRLICPZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CS[C-]=C1Br.[Zn+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienylzincbromide typically involves the reaction of zinc salts with 3-bromo-2H-thiophen-2-ide under controlled conditions. One common method is the reaction of zinc bromide with 3-bromo-2H-thiophen-2-ide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Zinc;3-bromo-2H-thiophen-2-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in reactions with 3-Bromo-2-thienylzincbromide include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Zinc;3-bromo-2H-thiophen-2-ide;bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-thienylzincbromide involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the zinc ion can coordinate with electron-rich sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Brominated Thiophene Derivatives
Brominated thiophenes serve as precursors or analogs to 3-Bromo-2-thienylzincbromide. Key examples from the evidence include:
Key Comparisons :
- Reactivity: Unlike simple bromothiophenes (e.g., 3-Thienyl bromide), this compound exhibits enhanced reactivity in cross-coupling reactions due to its organozinc nature. The zinc moiety facilitates transmetallation with palladium or nickel catalysts, enabling bond formation with aryl or alkenyl partners.
- Physical Properties : The addition of zinc bromide increases the molecular weight and likely alters solubility (e.g., improved solubility in ethereal solvents compared to pure bromothiophenes).
- Functional Group Compatibility : 5-Bromo-2-thiophenecarboxaldehyde includes an aldehyde group, limiting its direct comparability but highlighting the versatility of bromothiophenes in derivatization.
Brominated Pyridine Derivatives
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Hazard Classification (HazCom 2012) |
|---|---|---|---|---|
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Irritant, hazardous upon inhalation |
Key Comparisons :
- Electronic Effects : The electron-deficient pyridine ring in 2-Bromo-3-methylpyridine may direct electrophilic substitution differently compared to thiophene-based systems. Thiophenes, being more electron-rich, often participate in electrophilic substitutions at distinct positions.
- Safety Profile: Organozinc reagents like this compound typically require stringent handling (e.g., inert atmosphere, moisture-free conditions) due to their air- and moisture-sensitive nature, whereas brominated pyridines may pose fewer handling challenges but still require standard halogenated compound precautions.
Other Brominated Aromatic Compounds
The benzamide derivative 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (CAS 338956-70-0) illustrates bromine’s role in modifying biological activity or solubility in pharmaceuticals. However, its complex structure and hydrazine functionality render it less relevant for direct comparison with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
